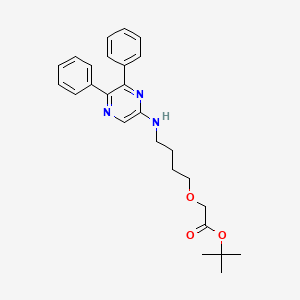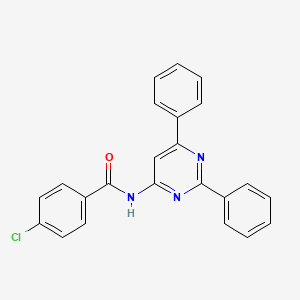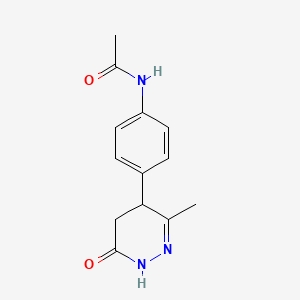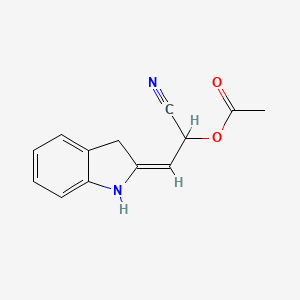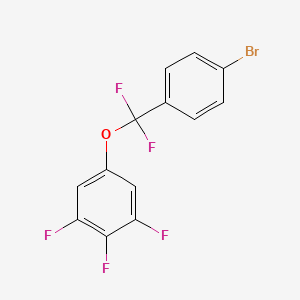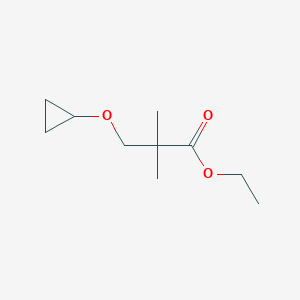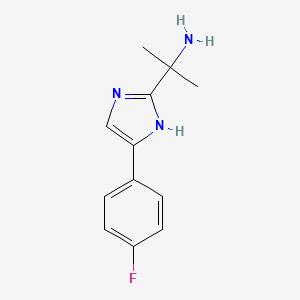
(S)-2-(2-Methyl-5-nitrophenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(2-Methyl-5-nitrophenyl)pyrrolidine is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a pyrrolidine ring substituted with a 2-methyl-5-nitrophenyl group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Methyl-5-nitrophenyl)pyrrolidine typically involves the reaction of 2-methyl-5-nitrobenzaldehyde with a suitable chiral amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to ensure high enantioselectivity. The resulting product is then purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process typically includes steps such as solvent extraction, crystallization, and recrystallization to ensure the final product meets the required specifications for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(2-Methyl-5-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(2-Methyl-5-nitrophenyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-(2-Methyl-5-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, or interaction with nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(2-Methyl-5-nitrophenyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.
2-(2-Methyl-5-nitrophenyl)pyrrolidine: The racemic mixture containing both (S)- and ®-enantiomers.
2-(2-Methyl-5-nitrophenyl)piperidine: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(S)-2-(2-Methyl-5-nitrophenyl)pyrrolidine is unique due to its specific (S)-configuration, which imparts distinct chemical and biological properties compared to its enantiomer and racemic mixture. This uniqueness makes it valuable for applications requiring high enantioselectivity and specific stereochemical interactions.
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
(2S)-2-(2-methyl-5-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C11H14N2O2/c1-8-4-5-9(13(14)15)7-10(8)11-3-2-6-12-11/h4-5,7,11-12H,2-3,6H2,1H3/t11-/m0/s1 |
Clave InChI |
SHPLYCXQSPWLGQ-NSHDSACASA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)[N+](=O)[O-])[C@@H]2CCCN2 |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


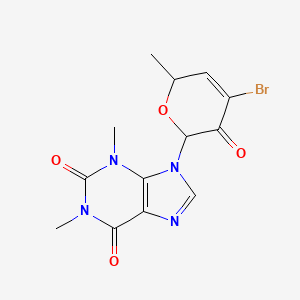
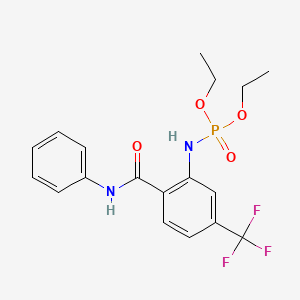
![Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate](/img/structure/B12933175.png)

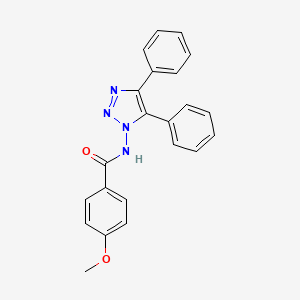
![Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine](/img/structure/B12933196.png)
